molecular formula C13H10BrFMg B14894055 magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide

magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide

Cat. No.: B14894055
M. Wt: 289.43 g/mol
InChI Key: YRQCCQBDENUJQR-UHFFFAOYSA-M
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Description

Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide is an organometallic compound that combines magnesium with a substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide typically involves the reaction of 1-fluoro-2-methyl-4-phenylbenzene with magnesium in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of iodine or 1,2-dibromoethane to activate the magnesium . The general reaction can be represented as:

1-fluoro-2-methyl-4-phenylbenzene+MgThis compound\text{1-fluoro-2-methyl-4-phenylbenzene} + \text{Mg} \rightarrow \text{this compound} 1-fluoro-2-methyl-4-phenylbenzene+Mg→this compound

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, boron reagents, and various oxidizing or reducing agents. Typical conditions involve the use of inert atmospheres (e.g., nitrogen or argon) and anhydrous solvents to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the aryl group from the magnesium compound with another aryl group from the boron reagent .

Scientific Research Applications

Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Material Science: The compound is explored for its potential in creating new materials with unique properties.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active compounds.

    Catalysis: The compound is studied for its catalytic properties in various chemical reactions

Mechanism of Action

The mechanism by which magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide exerts its effects involves the formation of a reactive magnesium-carbon bond. This bond can act as a nucleophile in various reactions, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organomagnesium compounds such as:

  • Magnesium;1-bromo-2-methyl-4-phenylbenzene
  • Magnesium;1-chloro-2-methyl-4-phenylbenzene
  • Magnesium;1-iodo-2-methyl-4-phenylbenzene

Uniqueness

Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide is unique due to the presence of the fluorine atom, which can influence the reactivity and stability of the compound. The fluorine atom can also affect the electronic properties of the benzene ring, making this compound particularly interesting for specific applications .

Properties

Molecular Formula

C13H10BrFMg

Molecular Weight

289.43 g/mol

IUPAC Name

magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide

InChI

InChI=1S/C13H10F.BrH.Mg/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1

InChI Key

YRQCCQBDENUJQR-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=[C-]C=C2)F.[Mg+2].[Br-]

Origin of Product

United States

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